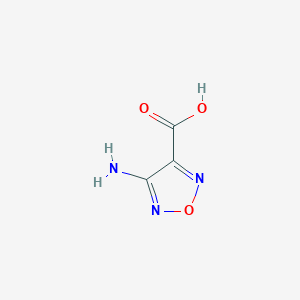

4-Amino-1,2,5-oxadiazole-3-carboxylic acid

描述

Overview of Oxadiazole Isomers and Their Chemical Significance

Oxadiazoles (B1248032) are a class of five-membered aromatic heterocyclic compounds characterized by a ring structure containing one oxygen atom, two nitrogen atoms, and two carbon atoms, with the general molecular formula C₂H₂N₂O. wikipedia.org Depending on the arrangement of the nitrogen and oxygen atoms within the ring, four distinct isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.govresearchgate.net

These isomers exhibit significant differences in their stability and chemical properties, which in turn dictates their applications. The 1,2,3-isomer is generally unstable, tending to undergo ring-opening to form a diazoketone tautomer. wikipedia.org In contrast, the 1,2,4-, 1,3,4-, and 1,2,5-isomers are stable aromatic systems and are frequently incorporated into a wide array of functional molecules. wikipedia.orgresearchgate.net

In the realm of medicinal chemistry, the 1,2,4- and 1,3,4-oxadiazole rings are of particular importance. nih.govacs.org They are often employed as bioisosteres, which are substituents or groups with similar physical or chemical properties that impart similar biological responses to a parent compound. Specifically, they can replace ester and amide functionalities in drug candidates to improve metabolic stability and other pharmacokinetic properties. nih.govacs.org Consequently, these scaffolds are found in numerous pharmaceutical drugs. wikipedia.org

The 1,2,5-oxadiazole isomer, also known as furazan (B8792606), possesses a unique set of properties that distinguishes it from the other stable isomers. wikipedia.org While it has applications in medicinal chemistry, particularly its N-oxide derivatives (furoxans) which can act as nitric oxide donors, the furazan ring is most notable for its high nitrogen content and positive enthalpy of formation. researchgate.neteurekaselect.comresearchgate.net These characteristics make the 1,2,5-oxadiazole framework a cornerstone in the development of High-Energy-Density Materials (HEDMs). encyclopedia.pubmdpi.com

Table 1: Isomers of Oxadiazole and Their Significance

| Isomer | Structure | Key Characteristics | Primary Chemical Significance |

|---|---|---|---|

| 1,2,3-Oxadiazole |  |

Unstable, prone to ring-opening. wikipedia.org | Limited practical application due to instability. |

| 1,2,4-Oxadiazole |  |

Stable aromatic ring. | Widely used in medicinal chemistry as a bioisostere for esters and amides; found in various drugs. nih.govmdpi.com |

| 1,2,5-Oxadiazole (Furazan) |  |

Stable, high nitrogen content, positive heat of formation. researchgate.netfrontiersin.org | Key building block for High-Energy-Density Materials (HEDMs); some applications in medicinal chemistry. encyclopedia.pubsci-hub.se |

| 1,3,4-Oxadiazole |  |

Stable aromatic ring. | Common scaffold in medicinal chemistry; exhibits a wide range of biological activities. nih.govencyclopedia.pub |

Historical Context and Evolution of 1,2,5-Oxadiazole (Furazan) Research

The study of oxadiazoles dates back over a century, with the furazan ring being a subject of chemical investigation for many decades. nih.gov The simplest method for producing the parent furazan involves the careful cyclic dehydration of glyoxime (B48743). wikipedia.org Early research focused on the fundamental synthesis and characterization of the furazan ring and its simple derivatives.

The evolution of furazan research has been driven by an increasing understanding of its unique chemical properties. A significant area of development emerged from the study of its N-oxide derivatives, known as furoxans or 1,2,5-oxadiazole 2-oxides. The discovery that these furoxans could release nitric oxide (NO) under physiological conditions spurred considerable interest in medicinal chemistry. researchgate.neteurekaselect.com This led to the design of hybrid drug molecules where a furoxan moiety is attached to a known pharmacophore to combine its therapeutic action with the vasodilatory and other biological effects of NO. researchgate.net

More recently, the focus of 1,2,5-oxadiazole research has significantly shifted towards materials science. The inherent properties of the furazan ring, such as its planarity, high density, substantial nitrogen content, and positive heat of formation, make it an ideal building block for energetic materials. frontiersin.orgnih.gov Modern research efforts are heavily concentrated on synthesizing furazan-based compounds that can serve as powerful and less sensitive explosives or propellants, aiming to replace traditional energetic materials. researchgate.netfrontiersin.org

Positioning of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid within Heterocyclic Chemistry Research

This compound is a highly functionalized derivative of the furazan ring system. Its structure is notable for the presence of two key functional groups—an amino group (-NH₂) and a carboxylic acid group (-COOH)—attached to the heterocyclic core. uni.lu This dual functionality places the compound in a strategically important position within heterocyclic chemistry research.

Compounds that possess multiple, reactive functional groups on a stable heterocyclic core are highly valued as versatile building blocks for synthesis. The amino and carboxylic acid groups on the this compound molecule can be selectively modified, allowing for the construction of a wide range of more complex structures. The carboxylic acid can be converted to esters, amides, or salts, while the amino group can undergo reactions like acylation, alkylation, or nitration. nih.gov

This capacity for diverse chemical transformation makes it a key intermediate in multi-step synthetic pathways. Specifically, it serves as a precursor for creating compounds where the furazan ring is integrated into larger molecular frameworks, such as polymers or macrocycles, and for the synthesis of other highly substituted furazan derivatives. nih.govresearchgate.net

Academic Rationale for Investigating this compound

The primary academic rationale for the investigation of this compound is its significant potential as a precursor for advanced High-Energy-Density Materials (HEDMs). frontiersin.orgnih.gov The 1,2,5-oxadiazole ring itself provides a foundation of high energy content and good oxygen balance, which are critical parameters for energetic performance. researchgate.netnih.gov

The academic interest lies in utilizing the attached amino and carboxylic acid functional groups to further enhance these energetic properties. These groups serve as chemical handles for introducing additional "explosophoric" moieties (groups that contribute to the explosive character of a molecule).

Key research strategies include:

Formation of Energetic Salts: The carboxylic acid group can be reacted with various nitrogen-rich bases (e.g., ammonia (B1221849), hydrazine (B178648), guanidine) to form energetic salts. These salts often exhibit improved thermal stability and detonation performance compared to the parent acid. researchgate.netrsc.org

Nitration of the Amino Group: The amino group can be nitrated to form a highly energetic nitramino group (-NHNO₂). This transformation dramatically increases the energy content and oxygen balance of the molecule. nih.govresearchgate.net

Synthesis of Bridged Compounds: The bifunctional nature of the molecule allows it to be used in condensation reactions to create larger molecules where multiple furazan rings are linked together, often leading to materials with exceptionally high densities and detonation velocities. nih.gov

The investigation of this compound is therefore central to the rational design of a new generation of HEDMs that aim to achieve a superior balance of high performance and low sensitivity to accidental detonation. frontiersin.orgnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXIXLVJYMCCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338198 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78350-50-2 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78350-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminofurazan-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Amino 1,2,5 Oxadiazole 3 Carboxylic Acid and Its Direct Precursors

Dehydration Protocols for 1,2,5-Oxadiazole Ring Formation

The most prevalent method for constructing the 1,2,5-oxadiazole (furazan) ring is the dehydration of α-dioximes. sciencemadness.org This process involves the removal of two molecules of water from a glyoxime (B48743) derivative to induce cyclization. A variety of dehydrating agents have been employed to effect this transformation. For instance, the parent 1,2,5-oxadiazole can be prepared by heating glyoxaldioxime with succinic anhydride (B1165640) or by using thionyl chloride (SOCl₂) as the dehydrating agent. sciencemadness.org

A particularly mild and efficient modern method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at ambient temperatures. researchgate.netdtic.mil This approach is advantageous as it avoids the high temperatures that can decompose energetically sensitive compounds, offering improved functional group compatibility. researchgate.netdtic.mil Other reagents, such as diphosphorus (B173284) tetraiodide, have also been reported as condensing agents for this type of cyclodehydration. rdd.edu.iq

Interactive Table: Dehydrating Agents for 1,2,5-Oxadiazole Synthesis

| Precursor | Dehydrating Agent | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Glyoxaldioxime | Succinic Anhydride | 150–170°C | 1,2,5-Oxadiazole | sciencemadness.org |

| Glyoxaldioxime | Thionyl Chloride (SOCl₂) | Not specified | 1,2,5-Oxadiazole | sciencemadness.org |

| Diaminoglyoxime (B1384161) | Potassium Hydroxide | 180°C | 3,4-Diaminofurazan (B49099) | sciencemadness.org |

Deoxygenation Approaches in 1,2,5-Oxadiazole Synthesis

An alternative route to 1,2,5-oxadiazoles involves the deoxygenation of their corresponding N-oxides, known as 1,2,5-oxadiazole-2-oxides or furoxans. sciencemadness.org This method is a powerful tool for accessing furazan (B8792606) derivatives that may be difficult to obtain through direct cyclization of dioximes. The reduction of the N-oxide to the furazan can be effectively achieved using reagents like trialkylphosphites. sciencemadness.org This approach has been successfully used to synthesize a range of 1,2,5-oxadiazoles bearing diverse substituents, including alkyl, aryl, and amino groups. sciencemadness.org The inherent stability of the resulting 1,2,5-oxadiazole ring allows for this transformation to be a key step in synthetic sequences.

Ring Transformation Reactions as Synthetic Pathways

The 1,2,5-oxadiazole ring can also be synthesized through the rearrangement of other heterocyclic systems. sciencemadness.orgnih.gov A notable example is the Boulton–Katritzky rearrangement, which can involve the transformation of 1-(1,2,4-oxadiazol-3-yl)alkanone oximes into 1,2,5-oxadiazoles. More recently, a novel one-pot approach has been developed involving the condensation of furoxanyl (B1587844) amidoximes with aldehydes, which not only forms a 1,2,4-oxadiazole (B8745197) subunit but can also induce a Lewis acid-promoted rearrangement of the starting furoxan ring into a furazan (1,2,5-oxadiazole) ring. thieme-connect.com

Specific Synthetic Routes to 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

The synthesis of the target molecule, this compound, requires a combination of ring formation and precise functional group installation.

Amidoxime-Based Cyclization Strategies

Amidoximes are critical precursors for building substituted oxadiazole rings. researchgate.net A key intermediate for the synthesis of this compound is diaminoglyoxime (DAG). sciencemadness.orgdtic.milosti.gov DAG can be conveniently prepared in high yield through the reaction of glyoxal (B1671930) with hydroxylamine (B1172632) in aqueous sodium hydroxide. dtic.milosti.gov

The subsequent base-catalyzed dehydration and cyclization of diaminoglyoxime, for instance by heating with aqueous potassium hydroxide, yields 3,4-diaminofurazan (DAF). sciencemadness.orgdtic.mil DAF is a versatile precursor from which the target molecule can be derived through further functional group transformations.

Interactive Table: Synthesis of Key Furazan Precursors from Glyoxime Derivatives

| Precursor | Reagents | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Glyoxime | Hydroxylamine HCl, NaOH(aq) | 90°C, 6h | Diaminoglyoxime | 60% | dtic.mil |

Functional Group Interconversions on the 1,2,5-Oxadiazole Ring

The stability of the 1,2,5-oxadiazole ring permits a wide array of modifications to its substituents. This is a cornerstone of the synthesis of this compound. One reported safe and efficient synthesis of the target acid and its ethyl ester utilizes such transformations, starting from readily available materials. thieme-connect.com

A common strategy involves the hydrolysis of a nitrile or an ester. mdpi.comlibretexts.orglibretexts.org For example, 4-amino-1,2,5-oxadiazole-3-carbonitrile, a related precursor, can be synthesized via the dehydration of 4-amino-1,2,5-oxadiazole-3-carboxamide (B88457) using phosphorus oxychloride (POCl₃). The nitrile group can then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid. libretexts.orglibretexts.org

Alternatively, the direct synthesis of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate has been reported. thieme-connect.com This ester can then be hydrolyzed to the carboxylic acid. mdpi.com The esterification of the final acid to its ethyl ester derivative can be accomplished using p-toluenesulfonic acid (PTSA) as a catalyst, avoiding harsher methods like gaseous HCl. thieme-connect.com

Utilization of Precursors for this compound Derivatives

The synthesis of this target molecule is highly dependent on the strategic preparation and use of key precursors. As mentioned, diaminoglyoxime (DAG) and its cyclized product, 3,4-diaminofurazan (DAF), are fundamental building blocks. sciencemadness.orgdtic.mil

Another critical precursor is 4-amino-1,2,5-oxadiazole-3-carbonitrile. nih.gov Its synthesis can be achieved from the corresponding methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, which undergoes substitution and functionalization reactions. The carbonitrile itself can be a versatile handle for creating other functional groups.

A particularly direct precursor is ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. An improved, safer, and more efficient large-scale synthesis of this ester has been developed, which provides a direct and reliable route to the final carboxylic acid via hydrolysis. thieme-connect.com This improved process highlights an all-aqueous approach that provides better yields and an enhanced safety profile compared to previous methods, which suffered from inefficiency and dangerous exotherms. thieme-connect.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is primarily demonstrated through the development of safer and more efficient reaction protocols that minimize waste and hazard.

A notable advancement is the development of a one-pot synthesis that circumvents many of the issues associated with previous methods, such as the use of hazardous reagents and the generation of difficult-to-handle intermediates. acs.orgthieme-connect.com This improved process highlights several key green chemistry principles:

Prevention of Waste: By designing a one-pot synthesis, the need to isolate and purify intermediate products is reduced, which in turn minimizes the generation of waste.

Safer Solvents and Auxiliaries: The use of an all-aqueous approach in some of the improved synthetic methods enhances the safety profile of the process. thieme-connect.com

Energy Efficiency: One-pot reactions are often more energy-efficient as they require fewer heating and cooling cycles compared to multi-step syntheses.

Inherently Safer Chemistry for Accident Prevention: A significant driver for the development of new synthetic routes has been the mitigation of dangerous exothermic events that plagued earlier methods. acs.orgthieme-connect.com The controlled reaction conditions of the one-pot synthesis significantly reduce the risk of thermal runaway.

The synthesis of the precursor 3-amino-4-cyanofurazan has also seen the application of greener approaches. Traditional methods often relied on heavy metal reagents like lead dioxide for oxidation steps, leading to toxic waste. nih.govresearchgate.net More environmentally friendly alternatives have been developed that avoid these heavy metals. nih.govresearchgate.net

Chemical Reactivity and Transformation Pathways of 4 Amino 1,2,5 Oxadiazole 3 Carboxylic Acid

Reactions Involving the Amino Group (C-4 Position)

The amino group attached to the 1,2,5-oxadiazole (furazan) ring is a key site for synthetic transformations. Due to the electron-withdrawing nature of the heterocyclic ring, this amino group is a relatively weak nucleophile compared to typical aromatic amines. researchgate.net Despite this, it readily participates in several important classes of reactions.

Nucleophilic Substitution Reactions

The primary amino group of 4-amino-1,2,5-oxadiazole-3-carboxylic acid and its derivatives acts as a nucleophile, attacking various electrophilic species. This reactivity allows for the introduction of diverse substituents, which is particularly useful in the synthesis of specialized materials. For instance, the amino group on the related compound, 4-amino-3-phenylfuroxan, can be acylated by reacting with different carboxylic acids to form amide bonds. nih.gov This transformation is a cornerstone in modifying the properties of the parent compound.

A notable application is in the synthesis of energetic materials, where the amino group is functionalized to introduce explosophoric groups. For example, N-trinitroethylamino derivatives can be synthesized from related 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, demonstrating the amino group's capacity to react with potent electrophiles. nih.gov

Table 1: Examples of Nucleophilic Attack by the Amino Group on Furazan (B8792606) Derivatives

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-Amino-3-phenylfuroxan | Various Carboxylic Acids | N-Acylated Amide | nih.gov |

| 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | N-Trinitroethylating Agent | N-Trinitroethylamino Derivative | nih.gov |

Condensation Reactions with Aldehydes and Ketones

The amino group on heterocyclic rings is known to undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). mdpi.com This reaction typically begins with a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com

While specific studies detailing the condensation of this compound with aldehydes and ketones are not prevalent, the reactivity of analogous amino-heterocycles provides a strong precedent. For example, 4-amino-3,5-dimethyl-1,2,4-triazole readily reacts with substituted benzaldehydes. mdpi.com Research has shown that such reactions can yield stable hemiaminal intermediates or proceed to full condensation to form the Schiff base, depending on the solvent and the electronic properties of the aldehyde. mdpi.com Similarly, 2-amino substituted 1,3,4-oxadiazoles are synthesized through the condensation of semicarbazide (B1199961) with various aldehydes, followed by oxidative cyclization. acs.org This suggests that the amino group of this compound would be expected to exhibit similar reactivity toward carbonyl compounds.

Diazotization and Azo Coupling Reactions

Diazotization of primary aromatic and heterocyclic amines is a fundamental transformation that converts the amino group into a diazonium salt, a versatile intermediate. organic-chemistry.org These salts can then undergo various substitution reactions (e.g., Sandmeyer reaction) or participate in azo coupling to form azo compounds. organic-chemistry.orgscirp.org

The diazotization of amino-1,2,5-oxadiazoles can be challenging due to the electron-withdrawing character of the ring, which reduces the nucleophilicity of the amino group and increases the instability of the resulting diazonium salt. researchgate.net However, successful diazotization has been reported for derivatives of the title compound. A convenient preparative method was developed for the synthesis of 4-amino-3-furoxancarboxylic acid azide (B81097) from the corresponding amide via a tandem diazotization/azide substitution reaction. researchgate.net This indicates that the amino group on the 1,2,5-oxadiazole ring can be effectively converted to a diazonium intermediate under appropriate conditions, which can then be trapped by nucleophiles like the azide anion. researchgate.net This strategy is crucial for creating energetic compounds, as the resulting 3-amino-4-azidofurazan is a precursor to novel energetic materials. researchgate.net

Table 2: Diazotization of an Amino-1,2,5-oxadiazole Derivative

| Starting Material | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 4-Aminofuroxan-3-carboxamide | Tandem Diazotization/Azide Substitution | NaNO₂, NaN₃ | 4-Azidofuroxan-3-carboxamide | researchgate.net |

Reactions Involving the Carboxylic Acid Group (C-3 Position)

The carboxylic acid moiety is a versatile functional handle that undergoes a wide range of transformations, allowing for significant structural modifications.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides through standard synthetic protocols.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic catalysis, a process known as Fischer esterification. nih.gov This equilibrium-driven reaction is often pushed toward the product by using an excess of the alcohol or by removing the water formed during the reaction. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine. Due to the acidic nature of the carboxylic acid and the basicity of the amine, the direct reaction often forms a stable ammonium (B1175870) carboxylate salt. youtube.com To overcome this, the reaction is either performed at high temperatures to drive off water or, more commonly, by activating the carboxylic acid. youtube.com Activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine to form the amide bond under milder conditions. nih.govyoutube.com

A specific and important amidation reaction for this compound is the formation of the corresponding carbohydrazide (B1668358) (an acid hydrazide) by reacting with hydrazine (B178648). This transformation is a key step in the synthesis of many 1,3,4-oxadiazoles. nih.gov Furthermore, 4-aminofurazan-3-carboxylic acid has been converted into its amidrazone derivative by treatment with hydrazine hydrate (B1144303), demonstrating the reactivity of the carboxyl group toward nitrogen nucleophiles. nih.gov

Table 3: General Conditions for Esterification and Amidation

| Transformation | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Reversible; often requires excess alcohol or water removal. | nih.gov |

| Amidation (Direct) | Amine (R-NH₂), High Heat (>100°C) | Drives off water from the ammonium carboxylate salt. | youtube.com |

| Amidation (Activated) | Amine (R-NH₂), Coupling Agent (e.g., DCC, CDI) | Milder conditions; forms an activated ester intermediate. | nih.govyoutube.com |

Decarboxylation Studies

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide. Simple carboxylic acids are generally stable and require harsh conditions for decarboxylation. youtube.com However, the reaction is often facilitated by the presence of an electron-withdrawing group at the β-position relative to the carboxyl group.

Amidrazone Formation and Reactivity

Amidrazones derived from this compound are valuable intermediates, primarily for the synthesis of other heterocyclic systems, particularly those with high nitrogen content used in the field of energetic materials. google.comnih.gov

The synthesis of 4-aminofurazan-3-carboxylic acid amidrazone is not typically achieved by direct reaction with the carboxylic acid but through precursors like its corresponding nitrile or by the ring-opening of another heterocycle. google.com A documented method involves the treatment of a precursor, 4-(1,2,4-oxadiazol-3-yl)furazan-3-amine, with hydrazine hydrate. nih.gov This reaction proceeds via the nucleophilic attack of hydrazine on the 1,2,4-oxadiazole (B8745197) ring, leading to its cleavage and the formation of the desired amidrazone. google.comnih.gov

| Precursor | Reagent | Product | Yield | Reference |

| 4-(1,2,4-Oxadiazol-3-yl)furazan-3-amine | 80% Hydrazine Hydrate in Methanol | 4-Aminofurazan-3-carboxylic acid amidrazone | High | nih.gov |

| 3-Cyano-1,2,5-oxadiazoles | Hydrazine | 1,2,5-Oxadiazole-3-carboxylic acid amidrazones | - | google.com |

The reactivity of the resulting 4-aminofurazan-3-carboxylic acid amidrazone is notable. It serves as a cation in the formation of various energetic salts by reacting with acids like nitric acid or with silver salts. nih.gov For instance, its reaction with dilute nitric acid yields the corresponding nitrate (B79036) salt. nih.gov These derivatives are often insensitive to impact and friction, making them promising candidates for energetic materials. nih.govrsc.org Furthermore, the amidrazone has been utilized in the synthesis of tetrazole-containing furazans, such as 3-amino(4-tetrazol-5-yl)-1,2,5-oxadiazole, which are also explored for their energetic properties. google.com

Electrophilic and Nucleophilic Aromatic Substitution on the Oxadiazole Ring

The 1,2,5-oxadiazole (furazan) ring exhibits low reactivity towards classical electrophilic and nucleophilic aromatic substitution reactions. thieme-connect.de The electron-withdrawing nature of the two nitrogen atoms and the oxygen atom in the ring deactivates it to attack by electrophiles. While the amino group at the C4 position is a strong activating group that would typically direct electrophiles to ortho and para positions, the inherent stability and electronic properties of the furazan ring itself resist such substitutions. byjus.com

Nucleophilic substitution directly on the ring is also uncommon unless a good leaving group is present at either the C3 or C4 position. thieme-connect.de For example, a nitro group on a 1,2,5-oxadiazole ring can be displaced by a nucleophile like hydrazine. google.com However, for this compound, neither the amino nor the carboxylic acid group is a viable leaving group for a typical nucleophilic aromatic substitution.

Therefore, the reactivity of this compound is generally centered on the functional groups themselves rather than substitution on the heterocyclic ring. For instance, reactions involving the carboxylic acid (e.g., esterification, amidation) or the amino group (e.g., acylation, alkylation) are the more probable transformation pathways.

Oxidation and Reduction Pathways of the 1,2,5-Oxadiazole Core

The 1,2,5-oxadiazole ring is relatively stable to oxidation, but its substituents and N-oxide derivatives (furoxans) can undergo oxidative transformations. Alkyl groups attached to the furazan ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) without destroying the ring itself. wikipedia.org For example, 3,4-dimethylfurazan is oxidized first to the mono-carboxylic acid and then to furazandicarboxylic acid. wikipedia.org In some cases, oxidative conditions can promote rearrangements, such as the isomerization of an aminofuroxan to an azofuroxan. researchgate.net

Reduction of the 1,2,5-oxadiazole core is a more common transformation pathway. The O-N bond in the related 1,2,4-oxadiazole nucleus can be reduced, leading to ring opening, and similar reactivity is observed in the 1,2,5-isomer. chim.it Treatment with strong reducing agents, such as lithium aluminum hydride, can result in the complete cleavage of the furazan ring. thieme-connect.de Milder reduction methods can be selective. For instance, the reduction of furoxans (1,2,5-oxadiazole 2-oxides) is a standard method for preparing the corresponding furazans. researchgate.net

| Reaction Type | Reagent | Substrate Type | Outcome | Reference |

| Oxidation | Potassium Permanganate | Alkyl-substituted furazans | Oxidation of alkyl group to carboxylic acid | wikipedia.org |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Furazan ring | Ring cleavage | thieme-connect.de |

| Reduction | Various | Furoxans (N-oxides) | Deoxygenation to furazans | researchgate.net |

Ring-Opening and Rearrangement Reactions of the 1,2,5-Oxadiazole System

The 1,2,5-oxadiazole ring, while aromatic, is susceptible to breaking under certain conditions. mdpi.com The parent compound and its monosubstituted derivatives are known to undergo ring-cleavage reactions when treated with alkali. thieme-connect.de

Rearrangement reactions provide pathways to other heterocyclic structures. A notable example is the Boulton–Katritzky rearrangement, which can occur in various substituted 1,2,5-oxadiazoles, transforming them into new five-membered heterocycles. thieme-connect.de Another significant rearrangement involves the conversion of the N-oxide derivative, furoxan (1,2,5-oxadiazole 2-oxide), into the more stable furazan ring, a reaction that can be promoted by Lewis acids. researchgate.net

Ring-opening is a key synthetic strategy, particularly for creating functional groups that are otherwise difficult to install. As mentioned previously (Section 3.2.3), the ring-opening of a 1,2,4-oxadiazole substituent on a furazan core by hydrazine is a prime example of a synthetically useful ring-opening reaction that generates an amidrazone. google.comnih.gov This highlights a common theme where the reactivity of a substituent's ring system is exploited while the main furazan core remains intact.

Design, Synthesis, and Characterization of Derivatives and Analogs of 4 Amino 1,2,5 Oxadiazole 3 Carboxylic Acid

Strategic Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group of 4-amino-1,2,5-oxadiazole-3-carboxylic acid is a prime site for chemical modification, enabling the creation of various derivatives with tailored properties. These modifications are crucial for exploring the biological potential and material applications of this heterocyclic system.

Amide Derivatives for Biological Screening (e.g., Carboxamides)

The conversion of the carboxylic acid to an amide is a common strategy to enhance biological activity. The resulting carboxamides can exhibit improved binding to biological targets and favorable pharmacokinetic profiles. The synthesis of 4-amino-1,2,5-oxadiazole-3-carboxamide (B88457) and its N-substituted analogs is a key area of research. These compounds are often prepared through standard peptide coupling reactions or via the corresponding acid chloride. The presence of the amino and carboxamide groups allows for a variety of intermolecular interactions, which can be crucial for their biological function. For instance, a series of novel 1,2,5-oxadiazole-3-carboximidamide derivatives have been designed and synthesized, showing potent activity as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immunosuppression. nih.gov

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Method |

| 4-Amino-1,2,5-oxadiazole-3-carboxamide | C₃H₄N₄O₂ | 128.09 | Reaction of the corresponding ester with ammonia (B1221849) or through multi-step synthesis from appropriate precursors. lookchem.com |

| 1,2,5-Oxadiazole-3-carboximidamide derivatives | Varies | Varies | Structure-based design and multi-step synthesis. nih.gov |

Ester Derivatives and Prodrug Strategies (e.g., Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate)

Esterification of the carboxylic acid is a widely used approach to create prodrugs. Ester derivatives can enhance the lipophilicity of the parent compound, thereby improving its absorption and distribution in the body. Once absorbed, these esters can be hydrolyzed by endogenous esterases to release the active carboxylic acid. Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a key intermediate in the synthesis of more complex derivatives and serves as a model for ester-based prodrugs. nih.govmanchesterorganics.com The synthesis of this ethyl ester is typically achieved through the esterification of the parent carboxylic acid in the presence of an acid catalyst.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | C₅H₇N₃O₃ | 157.13 | 17376-63-5 |

| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate 2-oxide | C₅H₇N₃O₄ | 173.13 | Not Available |

Hydrazide and Hydrazone Derivatives

The reaction of the carboxylic acid or its ester with hydrazine (B178648) hydrate (B1144303) yields the corresponding carbohydrazide (B1668358). This hydrazide is a valuable intermediate that can be further reacted with various aldehydes and ketones to form hydrazone derivatives. Hydrazones are known to possess a wide range of biological activities, and their synthesis from 4-amino-1,2,5-oxadiazole-3-carbohydrazide (B1268163) allows for the creation of a library of compounds for biological screening. The general synthesis involves the condensation of the hydrazide with an appropriate carbonyl compound, often under acidic or basic catalysis.

Structural Modifications at the Amino Group

The amino group of this compound provides another handle for structural diversification. Alkylation, acylation, and conversion to azido (B1232118) derivatives are common modifications that can significantly alter the properties of the parent compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 4-(Acetylamino)-1,2,5-oxadiazole-3-carboxylic acid | C₅H₅N₃O₄ | 171.11 | Acylated amino group. sigmaaldrich.com |

Formation of Azido Derivatives

The conversion of the amino group to an azido group introduces a high-energy functional group, making these derivatives of interest as energetic materials. The synthesis of azido-substituted oxadiazoles (B1248032) is often achieved through diazotization of the amino group followed by reaction with an azide (B81097) source. For instance, 4-aminofuroxan-3-carboxylic acid azide (a furoxan is a 1,2,5-oxadiazole N-oxide) has been synthesized and used as a precursor for various energetic compounds. researchgate.net The introduction of the azido group, combined with the oxadiazole ring, can lead to compounds with high detonation performance and good thermal stability. nih.govfrontiersin.org

| Compound Name | Key Feature | Application |

| 4-Azido-1,2,5-oxadiazole-3-carboxylic acid derivatives | Contains an energetic azido group. | Potential as energetic materials. |

| 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | A complex molecule with both amino and nitro functionalities. | Investigated as an energetic material. mdpi.com |

Fusion with Other Heterocyclic Systems

The combination of the 1,2,5-oxadiazole core with other heterocyclic systems is a common strategy to create novel molecules with enhanced or hybrid properties. This can be achieved either by building a new ring onto the existing furazan (B8792606) scaffold or by linking pre-formed heterocyclic units.

Benzofuroxan (B160326), also known as benzo[c] openaccessjournals.comresearchgate.netnih.govoxadiazole N-oxide, is a bicyclic system where a benzene (B151609) ring is fused to a furoxan ring. The direct fusion of a new benzene ring onto the this compound scaffold is not a conventional synthetic route. The more established methods for creating benzofuroxan structures typically involve the cyclization of ortho-substituted nitroarenes. For instance, the reaction of o-chloronitrobenzenes with sodium azide, followed by thermal decomposition of the resulting nitrophenyl azide, is a common pathway to the benzofuroxan core. researchgate.net

A more practical approach to creating hybrid structures that incorporate both amino acid and benzofuroxan features involves linking the two distinct, pre-synthesized moieties. Research has demonstrated the synthesis of amino acid derivatives of benzofuroxan through the reaction of a functionalized benzofuroxan, such as 4,6-dichloro-5-nitrobenzofuroxan, with various amino acids. In these reactions, the amino group of the amino acid acts as a nucleophile, displacing a leaving group (like a chlorine atom) on the benzofuroxan ring to form a stable C-N bond. nih.govresearchgate.net This strategy allows for the incorporation of amino acid-like fragments into a benzofuroxan system, thereby creating hybrid molecules with potential applications in medicinal chemistry, leveraging the biological activity associated with both scaffolds. nih.gov

A key strategy in medicinal and materials chemistry is the creation of hybrid molecules where two or more heterocyclic rings are linked to combine their respective properties. Starting from this compound, hybrid structures containing 1,2,4-oxadiazole (B8745197) or tetrazole rings can be synthesized through multi-step pathways that modify the amino and carboxyl functional groups.

1,2,4-Oxadiazole Hybrids: The synthesis of a 1,2,4-oxadiazole ring typically involves the cyclocondensation of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov To create a hybrid with the this compound core, a two-part strategy can be employed.

Formation of the Amidoxime: The amino group of the parent compound is converted into an amidoxime. This transformation is analogous to the synthesis of 3-amino-4-amidoximinofurazan (AAOF), a well-known energetic precursor, demonstrating the feasibility of this reaction on the furazan ring. rsc.org

Cyclization: The carboxylic acid group of a second molecule of the parent compound is activated, for example, by conversion to an acyl chloride. This activated species then reacts with the amidoxime formed in the first step. The subsequent intramolecular cyclization and dehydration yield a hybrid molecule where two 1,2,5-oxadiazole rings are linked by a 1,2,4-oxadiazole bridge. This approach is valuable for creating complex, nitrogen-rich molecules for applications such as energetic materials. frontiersin.orgresearchgate.net

Tetrazole Hybrids: The formation of a tetrazole ring is most commonly achieved through the [2+3] cycloaddition of an azide with a nitrile. researchgate.nettandfonline.com To generate a tetrazole-furazan hybrid from this compound, the following sequence is employed:

Nitrile Formation: The carboxylic acid group is converted into a nitrile (cyano group). This can be achieved through a variety of standard methods, such as the dehydration of the corresponding primary amide (carboxamide). The resulting intermediate is 4-amino-1,2,5-oxadiazole-3-carbonitrile. nih.govchemspider.com

Cycloaddition: The nitrile is then treated with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst. This cycloaddition reaction forms the 5-substituted tetrazole ring, resulting in a molecule where the furazan and tetrazole rings are directly linked.

This synthetic strategy is particularly relevant in medicinal chemistry, where the tetrazole ring is often used as a metabolically stable bioisostere for a carboxylic acid group, potentially improving a drug candidate's pharmacokinetic profile. openaccessjournals.comresearchgate.nettandfonline.com

Oligomeric and Polymeric Derivatives (e.g., Bis-1,2,5-oxadiazole derivatives)

Linking multiple units of this compound creates oligomeric derivatives with increased molecular weight and density, a desirable feature for energetic materials. A straightforward method to produce a dimeric structure is through condensation with a bifunctional linker molecule like formaldehyde (B43269).

The acid-catalyzed condensation of this compound with formaldehyde yields 4,4′-(methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid. In this reaction, the formaldehyde acts as an electrophilic C1 linker, bridging the amino groups of two separate furazan molecules. The resulting dimer contains two 1,2,5-oxadiazole rings connected by a flexible methylene-diimino bridge. Such structures are of interest in the field of high-energy-density materials, as they combine the high nitrogen content and heat of formation of the furazan ring in a larger molecular framework.

Table 1: Synthesis and Properties of a Bis-1,2,5-oxadiazole Derivative

| Derivative Name | Starting Materials | Reaction Conditions | Yield (%) | Key Characterization Data |

|---|---|---|---|---|

| 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid | This compound, Formaldehyde | Acid-catalyzed condensation | N/A | Crystal system: Monoclinic, Space group: C2/c, Density (measured): 1.800 g/cm³ |

Data sourced from available crystallographic studies. Yields for such reactions can vary based on specific laboratory conditions.

Rational Design Principles for Derivative Libraries

The creation of derivative libraries from a core scaffold like this compound is guided by rational design principles aimed at optimizing specific properties for a target application, such as energetic performance or biological activity.

Key principles include:

Scaffold-Based Design: The 1,2,5-oxadiazole ring is considered a "privileged scaffold." In materials science, its high heat of formation and nitrogen content make it an excellent backbone for energetic compounds. frontiersin.orgnih.gov In medicinal chemistry, the furazan ring and its derivatives can act as bioisosteres for other chemical groups, offering a way to modulate the physicochemical and pharmacokinetic properties of a drug candidate. openaccessjournals.commdpi.com

Property Modulation through Functionalization: The properties of the core scaffold are fine-tuned by attaching different functional groups or other heterocyclic rings.

For Energetic Materials: The primary goal is to increase energy density and detonation performance while maintaining thermal stability and low sensitivity to impact or friction. This is achieved by introducing explosophoric groups like nitro (-NO₂), nitramino (-NHNO₂), or azido (-N₃), or by linking multiple furazan rings to create oligomers with higher densities. frontiersin.orgrsc.org

For Medicinal Chemistry: The design focuses on enhancing interactions with biological targets and improving drug-like properties. This includes using bioisosteric replacements, such as substituting a carboxylic acid with a tetrazole ring to improve metabolic stability and cell permeability. researchgate.nettandfonline.com The introduction of different substituents allows for the exploration of structure-activity relationships (SAR) to identify the most potent and selective compounds.

Diversity-Oriented Synthesis: To efficiently explore the chemical space around the core scaffold, diversity-oriented synthesis strategies are employed. nih.gov By systematically varying the substituents at the amino and carboxyl positions of this compound, large libraries of analogs can be generated. This combinatorial approach increases the probability of discovering novel compounds with superior performance, whether as advanced energetic materials or as lead compounds in drug discovery programs.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Benzofuroxan |

| 4,6-dichloro-5-nitrobenzofuroxan |

| 1,2,4-Oxadiazole |

| 3-amino-4-amidoximinofurazan |

| Tetrazole |

| 4-amino-1,2,5-oxadiazole-3-carbonitrile |

| 4,4′-(methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid |

Applications and Mechanistic Investigations of 4 Amino 1,2,5 Oxadiazole 3 Carboxylic Acid Derivatives in Advanced Research Domains

Medicinal Chemistry Applications and Pharmacological Mechanisms

The inherent biological activity of the 1,2,5-oxadiazole (also known as furazan) nucleus has been exploited in medicinal chemistry to design and synthesize a plethora of derivatives with wideranging therapeutic potential. These compounds have been investigated for their roles in combating infections, cancer, inflammation, neurological disorders, and cardiovascular diseases, as well as for their ability to modulate specific enzyme functions.

Anti-Infective Research: Antimicrobial and Antiviral Action Modalities

Derivatives of oxadiazoles (B1248032) have demonstrated significant promise as anti-infective agents. The 1,3,4-oxadiazole (B1194373) scaffold, in particular, has been a focus of extensive research, with numerous studies reporting its potent antibacterial and antifungal properties. These compounds are thought to exert their antimicrobial effects through various mechanisms, including the inhibition of essential microbial enzymes and disruption of cell membrane integrity. For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown remarkable activity against a range of Gram-positive and Gram-negative bacteria. nih.govsemanticscholar.org The introduction of lipophilic and electronegative groups, such as chloro or nitro moieties, on a phenyl ring attached to the oxadiazole core has been observed to enhance antimicrobial efficacy. nih.gov

In the realm of antiviral research, oxadiazole derivatives have been investigated for their activity against a variety of viruses, including HIV, hepatitis C virus (HCV), and influenza virus. arkat-usa.orgmdpi.com The 1,3,4-oxadiazole ring is considered a privileged structure in antiviral chemotherapy due to its ability to act as a bioisosteric replacement for amide or ester groups, thereby improving the pharmacokinetic profile of drug candidates. arkat-usa.org For example, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives exhibited excellent activity against the tobacco mosaic virus. arkat-usa.org Furthermore, certain oxadiazole derivatives have shown potent inhibition of viral enzymes, such as the NS5B polymerase of the hepatitis C virus. arkat-usa.org

While much of the research has focused on the 1,3,4-oxadiazole isomer, the 1,2,5-oxadiazole scaffold also holds potential for the development of novel anti-infective agents. Further investigation into derivatives of 4-amino-1,2,5-oxadiazole-3-carboxylic acid is warranted to explore their specific antimicrobial and antiviral action modalities.

Anticancer and Antiproliferative Activity: Cellular and Molecular Mechanisms (e.g., Apoptosis Induction, Topoisomerase Interaction)

The development of novel anticancer agents is a critical area of research, and oxadiazole derivatives have emerged as a promising class of compounds with potent antiproliferative activity. The anticancer effects of these compounds are often mediated through the induction of apoptosis, a form of programmed cell death that plays a crucial role in eliminating cancerous cells. ajol.infobiointerfaceresearch.com

One of the key mechanisms through which oxadiazole derivatives exert their anticancer effects is by targeting topoisomerases, enzymes that are essential for DNA replication and repair. nih.gov By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptotic pathways in cancer cells. For instance, a series of new benzimidazole-1,3,4-oxadiazole derivatives have been synthesized and evaluated as human topoisomerase I poisons, with some compounds exhibiting potent antiproliferative activity against various cancer cell lines. researchgate.net

Furthermore, certain oxadiazole derivatives have been shown to inhibit protein kinases, which are key regulators of cell growth, proliferation, and survival. The inhibition of these enzymes can disrupt signaling pathways that are often dysregulated in cancer. For example, some 1,2,4-oxadiazole (B8745197) derivatives have shown inhibitory activity against hexokinase-II, an enzyme involved in glucose metabolism that is often upregulated in cancer cells. researchgate.net

The antiproliferative activity of some oxadiazole derivatives against various cancer cell lines is summarized in the table below.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole derivative | U87 (Glioblastoma) | 1.5 | researchgate.net |

| 1,2,4-Oxadiazole derivative | T98G (Glioblastoma) | 2.2 | researchgate.net |

| 1,2,4-Oxadiazole derivative | LN229 (Glioblastoma) | 3.1 | researchgate.net |

| 1,3,4-Oxadiazole derivative | K562 (Leukemia) | 10 | ajol.info |

| 1,3,4-Oxadiazole derivative | K562 (Leukemia) | 16 | ajol.info |

Anti-inflammatory and Analgesic Research Pathways

Oxadiazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. researchgate.netnih.gov A significant body of research has demonstrated that these compounds can effectively reduce inflammation and alleviate pain in various animal models. banglajol.info The anti-inflammatory activity of oxadiazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. mdpi.com

For example, a series of flurbiprofen-based oxadiazole derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds exhibiting remarkable edema inhibition rates comparable to the standard drug flurbiprofen. nih.gov Similarly, novel 1,3,4-oxadiazole derivatives have been synthesized and shown to possess promising anti-inflammatory and analgesic activities. researchgate.net In some studies, the analgesic activity of certain oxadiazole derivatives was found to be superior to that of the standard drug aspirin. researchgate.net The development of oxadiazole-based non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects is an active area of research. nih.gov

Neurological Applications: Antiepileptic and Anticonvulsant Investigations

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is ongoing, and oxadiazole derivatives have shown potential in this area. wu.ac.thwu.ac.th Several studies have reported the anticonvulsant activity of various oxadiazole-containing compounds in preclinical models of epilepsy. nih.govnih.gov

A series of 3- and 5-aryl-1,2,4-oxadiazole derivatives were found to exhibit considerable activity in both the pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models. nih.gov One particular compound demonstrated protective effects in both models in rats with oral ED50 values of 25.5 mg/kg and 14.6 mg/kg, respectively. nih.gov The mechanism of action for some of these compounds is believed to involve the potentiation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system. nih.gov

The anticonvulsant activity of a representative 1,2,4-oxadiazole derivative is presented in the table below.

| Animal Model | ED50 (mg/kg, oral) | Reference |

| Pentylenetetrazole (PTZ) seizure in rats | 25.5 | nih.gov |

| Maximal Electroshock (MES) seizure in rats | 14.6 | nih.gov |

Cardiovascular Research: Vasodilating and Antihypertensive Mechanisms (e.g., NO Donor Properties of Furoxan Analogs)

Furoxans, which are 1,2,5-oxadiazole N-oxides, are a class of compounds that have garnered significant attention in cardiovascular research due to their ability to act as nitric oxide (NO) donors. nih.govwikipedia.org Nitric oxide is a crucial signaling molecule in the cardiovascular system, playing a key role in vasodilation, inhibition of platelet aggregation, and other protective effects. nih.gov

Furoxan derivatives can release NO through interaction with thiols, such as glutathione, which are present in biological systems. nih.gov This NO-releasing property makes them promising candidates for the treatment of various cardiovascular conditions, including hypertension, angina, and thrombosis. For instance, novel furoxan derivatives of aspirin have been developed that not only retain the antiplatelet activity of aspirin but also exhibit vasodilatory effects due to NO release, while potentially having reduced gastric side effects. nih.gov The rate and extent of NO release can be modulated by altering the substituents on the furoxan ring, allowing for the fine-tuning of their pharmacological profile. unina.it

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-dioxygenase, SENP2, Protein Kinases, Lipoxygenase)

Derivatives of this compound have been the subject of intensive investigation as inhibitors of various enzymes implicated in disease pathogenesis.

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. Overexpression of IDO1 in tumors contributes to an immunosuppressive microenvironment, allowing cancer cells to evade the host's immune system. Consequently, IDO1 has emerged as a promising target for cancer immunotherapy. Several 1,2,5-oxadiazole derivatives have been identified as potent and competitive inhibitors of IDO1. researchgate.netnih.govacs.org For example, a series of novel 1,2,5-oxadiazol-3-carboximidamide derivatives have been designed and synthesized, with some compounds exhibiting inhibitory activities against human IDO1 enzyme comparable to the clinical candidate epacadostat. researchgate.net

| Compound | hIDO1 Enzymatic IC50 (nM) | hIDO1 Cellular IC50 (nM) | Reference |

| Derivative 23 | 108.7 | 19.88 | researchgate.net |

| Derivative 25 | 178.1 | 68.59 | researchgate.net |

| Derivative 26 | 139.1 | 57.76 | researchgate.net |

SENP2 Inhibition: Small Ubiquitin-like Modifier (SUMO)-specific proteases (SENPs) are a family of enzymes that regulate the SUMOylation status of proteins, a post-translational modification crucial for various cellular processes. Dysregulation of SENPs has been linked to several diseases, including cancer. Structure-based virtual screening has led to the identification of 1,2,5-oxadiazoles as a novel class of SENP2 inhibitors.

Protein Kinase Inhibition: As mentioned in the anticancer section, protein kinases are critical targets in oncology. The 1,2,5-oxadiazole scaffold has been incorporated into molecules designed to inhibit various protein kinases, thereby blocking cancer cell proliferation and survival pathways.

Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of these enzymes is a therapeutic strategy for inflammatory diseases. Derivatives of 1,3,4-oxadiazole have been synthesized and investigated for their lipoxygenase inhibitory activity in vitro, with all tested compounds exhibiting significant inhibition. biotech-asia.org

Agricultural Chemistry Research

Beyond medicine, oxadiazole derivatives play an important role in modern agriculture as plant protection agents. mdpi.comresearchgate.net Their diverse biological activities make them suitable candidates for developing new herbicides, pesticides, fungicides, and insecticides. mdpi.comresearchgate.net

Derivatives of 1,3,4-oxadiazole have been successfully commercialized for agricultural use. mdpi.comresearchgate.net For instance, compounds based on the oxadiazole ring, such as oxadiazone, exhibit potent herbicidal activity. mdpi.comresearchgate.net These compounds are effective against various problematic weeds, including Echinochloa cruss-galli, Avena fatua, and Sorghum halepense. mdpi.comresearchgate.net

In the realm of pesticides, recent research has focused on 1,2,4-oxadiazole-5-carboxylic acid derivatives as potential nematicides for seed treatment. nih.gov One particular compound demonstrated excellent activity against the plant-parasitic nematode Aphelenchoides besseyi, with a 50% lethal concentration (LC₅₀) value of 19.0 μg/mL at 48 hours, significantly outperforming existing commercial nematicides. nih.gov

The fungicidal and insecticidal properties of oxadiazole derivatives are also well-documented. mdpi.comresearchgate.net Metoxadiazone, a 1,3,4-oxadiazole derivative, is a known insecticide. mdpi.comresearchgate.net Furthermore, certain indole derivatives containing a 1,3,4-oxadiazole unit have shown efficacy against plant pathogenic bacteria like Xanthomonas oryzae and Ralstonia solanacearum. mdpi.com

More targeted research into 1,2,4-oxadiazole derivatives has revealed significant antifungal activity against a range of plant pathogenic fungi. mdpi.com Specific derivatives containing anisic acid or cinnamic acid were tested, with compounds 4f and 4q showing notable efficacy. mdpi.com Compound 4f, in particular, displayed strong inhibitory effects against several fungi, with EC₅₀ values as low as 8.81 μg/mL against Colletotrichum capsica. mdpi.com

Table 3: Antifungal Activity of 1,2,4-Oxadiazole Derivatives (EC₅₀ in μg/mL)

| Compound | Rhizoctonia solani | Fusarium graminearum | Exserohilum turcicum | Colletotrichum capsica |

|---|---|---|---|---|

| 4f | 12.68 | 29.97 | 29.14 | 8.81 mdpi.com |

| 4q | 38.88 | 149.26 | 228.99 | 41.67 mdpi.com |

Materials Science Innovations

The inherent characteristics of the oxadiazole ring, such as excellent thermal and chemical stability, have led to its use in materials science. nih.gov Derivatives of 1,2,5-oxadiazole, in particular, have been central to the development of specialized materials.

One significant area of application is in high-energy density materials (HEDMs). researchgate.net The 1,2,5-oxadiazole subunit is a key structural motif in various energetic materials and explosive precursors. researchgate.net For example, the compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) is considered an attractive secondary explosive and melt-castable explosive due to its relatively high density (1.782 g/mL) and low melting point (100 °C). mdpi.com The thermal stability and high density of these multi-cyclic compounds make them suitable for specialized applications. researchgate.net

Another innovative application is in environmental remediation. Researchers have synthesized composite adsorbents using a natural biopolymer matrix (chitosan) combined with derivatives of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide. mdpi.com These materials have demonstrated high efficiency and selectivity for the removal of uranium from liquid mineralized media. mdpi.com The composite materials exhibit enhanced kinetic and capacitive parameters for uranium sorption, with a sorption capacity that can reach approximately 400–450 mg g⁻¹ in solutions with a pH of 6 to 8. mdpi.com

Development of Energetic Materials and High-Energy Density Compounds

The 1,2,5-oxadiazole (furazan) ring is a cornerstone in the design of high-energy density materials (HEDMs) due to its high heat of formation and the ability to introduce various explosophoric groups. Derivatives of this compound are extensively researched for creating novel energetic compounds with superior performance and enhanced safety profiles.

The strategy often involves linking furazan (B8792606) moieties with other nitrogen-rich heterocycles like 1,2,4-oxadiazole, tetrazole, or triazole to create complex molecules with high densities, positive enthalpies of formation, and favorable oxygen balance. For instance, energetic compounds have been synthesized by coupling 1,2,5-oxadiazole moieties with a 4-amino-3,5-dinitrophenyl scaffold through a 1,2,4-oxadiazole linker. These materials exhibit high densities (1.66–1.74 g/cm³), significant positive enthalpies of formation (up to 572 kJ/mol), and excellent thermal stability (up to 251 °C), while remaining insensitive to friction.

Another approach involves the synthesis of energetic salts. The carboxylic acid group of the parent compound can be used to form salts with various nitrogen-rich cations, or the amino group can be functionalized and subsequently nitrated. For example, a family of energetic materials was developed by introducing -ONO₂ and -NHNO₂ groups onto backbones combining 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. The resulting hydrazinium salt demonstrated exceptional energetic properties, including a density of 1.821 g/cm³, a calculated detonation pressure of 35.1 GPa, and a detonation velocity of 8,822 m/s, coupled with low sensitivity to impact and friction.

The incorporation of the furazan ring is also a key strategy in developing energetic polymers. These polymers, which integrate furazan, 1,2,3-triazole, and nitramine subunits into the polymer chain, are synthesized via methods like [3+2] cycloaddition reactions. The resulting materials are explored as potential binders for energetic formulations, showing promising thermochemical characteristics.

Table 1: Performance Characteristics of Furazan-Based Energetic Compounds

| Compound Type | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (°C) | Key Features |

|---|---|---|---|---|---|

| Oxadiazole/Aminodinitrophenyl Hybrid | 1.66–1.74 | 6,900–7,200 | Not Reported | up to 251 | Friction Insensitive |

| Hydrazinium Salt of Oxadiazole Backbone | 1.821 | 8,822 | 35.1 | Not Reported | Low Sensitivity (IS=40J, FS>360N) |

| 5-Nitramino-3-nitro-1,2,4-oxadiazole | Not Reported | Comparable to RDX | Not Reported | Not Reported | Reduced Impact Sensitivity |

| Azoxy-linked bis(1,2,4-oxadiazole) | Not Reported | 8,844 | 34.4 | 307 | Superior detonation performance |

Applications in Optoelectronic Devices and Polymeric Systems (e.g., OLEDs, Liquid Crystals, Fluorogenic Polymers)

While the 1,3,4-oxadiazole isomer is more commonly cited in optoelectronics research, the fundamental electronic properties of the oxadiazole ring system make 1,2,5-oxadiazole derivatives promising candidates for similar applications. Oxadiazole-containing molecules are known for their high electron affinity, strong fluorescence, and good quantum yield, making them suitable for use in Organic Light-Emitting Diodes (OLEDs).

Derivatives are often employed in the light-emission layers, hole-blocking layers, and electron-transporting layers of OLED devices. The development of polymers incorporating oxadiazole units is a significant area of research. These polymeric materials can be designed to have specific optical and electronic properties for use in flexible and large-area optoelectronic devices. For instance, π-conjugated polymers that combine electron-poor units, such as oxadiazoles, with electron-rich units can create materials with narrow band gaps and switchable optoelectronic properties, suitable for various organic electronics.

The structural features of oxadiazoles also lend themselves to applications in liquid crystals. The rigid, planar structure of the heterocyclic ring can be incorporated into mesogenic molecules to influence their liquid crystalline properties. Furthermore, the inherent fluorescence of many oxadiazole derivatives makes them valuable components in the design of fluorogenic polymers, which can be used as chemical sensors or in biological imaging.

Role as Electron-Transporting Materials

The strong electron-withdrawing nature of the oxadiazole ring makes its derivatives excellent candidates for electron-transporting materials (ETMs) in electronic devices, particularly OLEDs. In an OLED, efficient injection and transport of both holes and electrons are crucial for achieving high quantum efficiency. Oxadiazole-based materials facilitate the transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light.

Research has shown that 2,5-diaryl-1,3,4-oxadiazoles are effective electron-transporters. While this research focuses on a different isomer, the principle relies on the electron-deficient character of the oxadiazole ring, a property shared by the 1,2,5-oxadiazole core. By incorporating strong electron-accepting moieties, such as the 1,2,5-oxadiazole ring, into a molecular or polymeric structure, materials with high electron mobility can be developed. For example, molecules with an A–D–A′ (Acceptor–Donor–Acceptor) structure, where the oxadiazole acts as an acceptor, have been shown to exhibit electron currents several orders of magnitude higher than commercially available ETMs. This enhanced electron transport capability leads to improved device performance, including higher external quantum efficiencies in OLEDs.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-4-cyanofurazan |

| 5-Nitramino-3-nitro-1,2,4-oxadiazole |

Advanced Spectroscopic and Structural Elucidation of 4 Amino 1,2,5 Oxadiazole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁴N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

¹H NMR: In the proton NMR spectrum, the amino (-NH₂) protons of the parent compound are expected to appear as a broad singlet, with a chemical shift influenced by solvent and concentration. The acidic proton of the carboxylic acid (-COOH) group typically appears as a very broad singlet at a downfield chemical shift, often above 10 ppm. For derivatives, the proton signals of substituents will appear in their characteristic regions.

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 160-180 ppm range. The two sp²-hybridized carbons of the oxadiazole ring are also distinct, with their chemical shifts influenced by the attached amino and carboxyl groups. For instance, in the related derivative 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1), ¹³C NMR signals were observed at δ 160.05, 155.2, 144.25, 140.92, 139.23, and 135.70 ppm in DMSO-d₆. mdpi.com

¹⁴N NMR: ¹⁴N NMR spectroscopy can directly probe the nitrogen atoms in the oxadiazole ring and the amino group, providing data on the electronic environment of the nitrogen centers. For the derivative ANFF-1, a ¹⁴N NMR signal corresponding to the amino group was reported at δ 1139 ppm. mdpi.com

¹⁹F NMR: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR is a highly sensitive technique used to confirm the presence and environment of fluorine. For example, in studies of fluoro-containing 1,3,4-oxadiazoles, ¹⁹F NMR analysis was used to confirm quantitative conversion during synthesis. acs.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | -COOH | >10 | Broad singlet, solvent dependent |

| ¹H | -NH₂ | 5.0 - 8.0 | Broad singlet, solvent dependent |

| ¹³C | -C OOH | 160 - 180 | Deshielded due to electronegative oxygens |

| ¹³C | C -NH₂ (Oxadiazole) | 140 - 160 | sp² carbon attached to the amino group |

| ¹³C | C -COOH (Oxadiazole) | 145 - 165 | sp² carbon attached to the carboxylic acid group |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum is characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com

N-H Stretch: The amino group (-NH₂) typically shows two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected between 1700 and 1730 cm⁻¹. spectroscopyonline.com

C=N and N-O Stretches: The vibrations of the 1,2,5-oxadiazole ring, including C=N and N-O stretching, typically appear in the fingerprint region between 1300 and 1650 cm⁻¹.

O-H Bend: A broad O-H wagging (out-of-plane bending) peak is characteristic of carboxylic acid dimers and is generally found between 900 and 960 cm⁻¹. spectroscopyonline.com

In derivatives, such as esters or amides, the positions of these bands will shift accordingly. For example, the C=O stretch in esters appears around 1735-1750 cm⁻¹, while in amides it is found at lower wavenumbers (1630-1690 cm⁻¹). pressbooks.pub

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3500 | Strong, Very Broad |

| Amino N-H | Stretch | 3300 - 3500 | Medium, Doublet |

| Carboxylic Acid C=O | Stretch | 1700 - 1730 | Strong, Sharp |

| Oxadiazole Ring | C=N Stretch | 1550 - 1650 | Medium to Strong |

| Carboxylic Acid O-H | Bend (Wag) | 900 - 960 | Medium, Broad |

| Oxadiazole Ring | C-O / N-O Stretch | 1200 - 1400 | Medium to Strong |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis (ESI-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like this compound.

In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For this compound (C₃H₃N₃O₃, monoisotopic mass: 129.01744 Da), the expected ions would be at m/z 130.02472 for [M+H]⁺ and m/z 128.01016 for [M-H]⁻. uni.lu Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. uni.lu

The fragmentation of 1,2,5-oxadiazole rings under mass spectrometric conditions often involves characteristic cleavage of the heterocyclic ring. researchgate.net This provides valuable structural information for identifying the core scaffold and its substituents in various derivatives.

Interactive Data Table: Predicted ESI-MS Adducts for C₃H₃N₃O₃

| Adduct Form | Formula | Calculated m/z |

| [M+H]⁺ | [C₃H₄N₃O₃]⁺ | 130.02472 |

| [M-H]⁻ | [C₃H₂N₃O₃]⁻ | 128.01016 |

| [M+Na]⁺ | [C₃H₃N₃O₃Na]⁺ | 152.00666 |

| [M+K]⁺ | [C₃H₃N₃O₃K]⁺ | 167.98060 |

| [M+NH₄]⁺ | [C₃H₇N₄O₃]⁺ | 147.05126 |

| Data sourced from PubChemLite predictions. uni.lu |

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 4-aminofurazan-3-carboxylic acid (an alternative name for the title compound) has been determined. researchgate.net Studies have also been conducted on derivatives, such as 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid, which is synthesized from the parent acid. researchgate.net This derivative was found to crystallize in the C2/c space group. researchgate.net Such analyses are crucial for understanding the supramolecular architecture, including hydrogen bonding networks involving the carboxylic acid and amino groups, which dictate the packing of molecules in the solid state. These studies have suggested that ortho-aminocarboxylic acids based on this scaffold can have unusually high densities. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is compared against the calculated theoretical values based on the molecular formula to confirm the compound's purity and empirical formula. For novel derivatives of this compound, elemental analysis is a standard method for compositional verification. researchgate.net

Interactive Data Table: Elemental Composition of this compound (C₃H₃N₃O₃)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 36.033 | 27.93 |

| Hydrogen | H | 1.008 | 3.024 | 2.34 |

| Nitrogen | N | 14.007 | 42.021 | 32.56 |

| Oxygen | O | 15.999 | 47.997 | 37.17 |

| Total | 129.075 | 100.00 |

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The 1,2,5-oxadiazole ring is a heteroaromatic system, and its conjugated π-electron system gives rise to characteristic absorptions in the UV region, typically corresponding to π → π* transitions. The positions of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the ring. The amino and carboxylic acid groups act as auxochromes, modifying the electronic structure and shifting the absorption bands. This technique is often used to characterize new derivatives and study their electronic properties. researchgate.netsemanticscholar.org

Computational and Theoretical Investigations of 4 Amino 1,2,5 Oxadiazole 3 Carboxylic Acid Systems

Quantum Chemical Calculations